2-(5,6-Dimethyl-1H-benzoimidazol-2-ylsulfanyl)-propionic acid
Overview
Description
2-(5,6-Dimethyl-1H-benzoimidazol-2-ylsulfanyl)-propionic acid is a chemical compound characterized by the presence of a benzimidazole ring substituted with dimethyl groups and a propionic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5,6-Dimethyl-1H-benzoimidazol-2-ylsulfanyl)-propionic acid typically involves the reaction of 5,6-dimethyl-1H-benzoimidazole with a suitable propionic acid derivative. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(5,6-Dimethyl-1H-benzoimidazol-2-ylsulfanyl)-propionic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The benzimidazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The propionic acid moiety can participate in esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Acid chlorides or anhydrides in the presence of a base like triethylamine are typical reagents for esterification or amidation.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced benzimidazole derivatives.
Substitution: Esters or amides of the propionic acid moiety.
Scientific Research Applications
2-(5,6-Dimethyl-1H-benzoimidazol-2-ylsulfanyl)-propionic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural properties.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-(5,6-Dimethyl-1H-benzoimidazol-2-ylsulfanyl)-propionic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole ring can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The sulfur atom may also play a role in binding to metal ions or forming disulfide bonds, further influencing its activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(5,6-Dimethyl-1H-benzoimidazol-2-ylsulfanyl)-acetic acid
- 2-(5,6-Dimethyl-1H-benzoimidazol-2-ylsulfanyl)-butyric acid
- 2-(5,6-Dimethyl-1H-benzoimidazol-2-ylsulfanyl)-ethylamine
Uniqueness
2-(5,6-Dimethyl-1H-benzoimidazol-2-ylsulfanyl)-propionic acid is unique due to its specific propionic acid moiety, which imparts distinct chemical and biological properties compared to its analogs. The presence of the propionic acid group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-[(5,6-dimethyl-1H-benzimidazol-2-yl)sulfanyl]propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S/c1-6-4-9-10(5-7(6)2)14-12(13-9)17-8(3)11(15)16/h4-5,8H,1-3H3,(H,13,14)(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFGCQEDWLTXSCR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C(N2)SC(C)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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